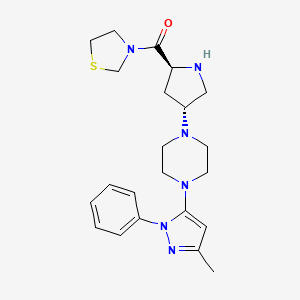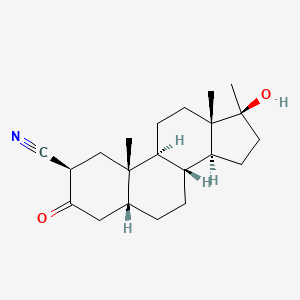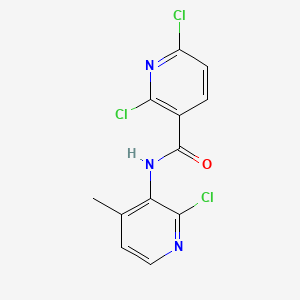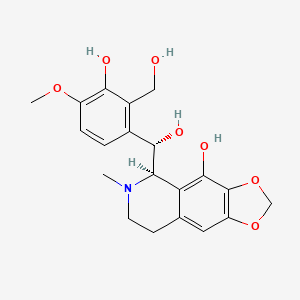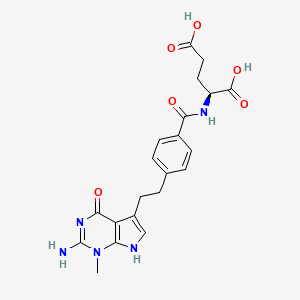![molecular formula C6H3BrClN3 B565984 3-溴-5-氯吡唑并[1,5-a]嘧啶 CAS No. 960613-96-1](/img/structure/B565984.png)
3-溴-5-氯吡唑并[1,5-a]嘧啶
描述
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 960613-96-1 . It has a molecular weight of 232.47 .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is 1S/C6H3BrClN3/c7-4-3-9-11-2-1-5 (8)10-6 (4)11/h1-3H .Physical And Chemical Properties Analysis
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is a solid at room temperature . More specific physical and chemical properties like density, melting point, and boiling point were not found in the search results .科学研究应用
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines, including “3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine”, are used as fluorescent molecules. They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Optical Applications
These compounds have been identified as strategic for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .
Solid-State Emitters
Pyrazolo[1,5-a]pyrimidines bearing simple aryl groups allow good solid-state emission intensities. Thus, solid-state emitters can be designed by proper structural selection .
Comparable to Commercial Probes
The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Photobleaching Performance
After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes based on pyrazolo[1,5-a]pyrimidines decreased by 89–94%, measured at their maximum wavelength. This is a very good photobleaching performance when compared with those obtained for the commercial probes .
Electronic Structure Analysis
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .
安全和危害
The safety information available indicates that 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 . It should be avoided from heat, flames, and sparks, and oxidizing agents . Contact with skin and eyes should be avoided .
作用机制
Target of Action
The primary targets of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in the regulation of many cellular processes such as cell cycle progression, apoptosis, transcription, and viral infections .
Mode of Action
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine interacts with its targets, the protein kinases, by addressing the ATP-binding pocket . The ATP-binding pocket is a region on the protein kinase where ATP (adenosine triphosphate) usually binds. By binding to this pocket, 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine inhibits the activity of the protein kinase, preventing the phosphorylation process .
Biochemical Pathways
The inhibition of protein kinases by 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine affects various biochemical pathways. These pathways include those involved in cell cycle progression, apoptosis, transcription, and viral infections . The exact downstream effects depend on the specific protein kinase being inhibited and the cellular context.
Result of Action
The molecular and cellular effects of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine’s action are the inhibition of protein kinase activity and the subsequent alteration of various cellular processes. This can lead to changes in cell cycle progression, apoptosis, transcription, and viral infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other chemicals, and biological factors like the presence of specific transport proteins in the body, can also affect the compound’s action and efficacy.
属性
IUPAC Name |
3-bromo-5-chloropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSBSUPWYUVHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670420 | |
| Record name | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
960613-96-1 | |
| Record name | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-Methyl-5α-androst-2-eno[2,3-d]isoxazol-17β-ol](/img/no-structure.png)
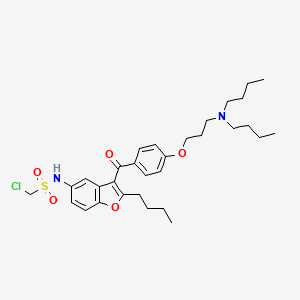
![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)
